molecular formula C23H24N4O5 B2775391 3-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-methoxyphenyl)methyl]propanamide CAS No. 1189856-54-9

3-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-methoxyphenyl)methyl]propanamide

Cat. No.: B2775391
CAS No.: 1189856-54-9
M. Wt: 436.468
InChI Key: TXNLHDVMVAFEFQ-UHFFFAOYSA-N
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Description

This compound features a pyrimido[5,4-b]indole core substituted with 7,8-dimethoxy groups and a propanamide side chain linked to a 4-methoxybenzyl moiety. The pyrimidoindole scaffold is notable for its planar aromatic structure, which facilitates interactions with biological targets such as enzymes or DNA.

Properties

IUPAC Name

3-(7,8-dimethoxy-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[(4-methoxyphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5/c1-30-15-6-4-14(5-7-15)12-24-20(28)8-9-27-13-25-21-16-10-18(31-2)19(32-3)11-17(16)26-22(21)23(27)29/h4-7,10-11,13,26H,8-9,12H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNLHDVMVAFEFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCN2C=NC3=C(C2=O)NC4=CC(=C(C=C43)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-methoxyphenyl)methyl]propanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidoindole core through a cyclization reaction of appropriate precursors. The methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide. The oxo group is typically introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide. The final step involves the coupling of the pyrimidoindole core with the propanamide side chain, which can be achieved through amide bond formation using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of 3-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-methoxyphenyl)methyl]propanamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance reaction efficiency. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-methoxyphenyl)methyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxo groups or to modify existing functional groups.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds within the structure.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium methoxide, sodium ethoxide, and other alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxo groups, while reduction may produce hydroxylated derivatives.

Scientific Research Applications

3-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-methoxyphenyl)methyl]propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and functional groups, which may interact with biological targets.

    Materials Science: Its structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 3-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-methoxyphenyl)methyl]propanamide involves its interaction with specific molecular targets. The methoxy and oxo groups play a crucial role in binding to these targets, which may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidoindole Derivatives

Compound Name Core Structure Substituents Molecular Weight Key Biological Activity Reference
Target Compound Pyrimido[5,4-b]indole 7,8-Dimethoxy, propanamide side chain Not provided Hypothesized anticancer activity
8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one Pyrimido[5,4-b]indole 8-Fluoro, 4-fluorobenzyl, 2-methoxybenzyl Not provided Anticancer (cell line testing)
Compound 194 (CK1δ inhibitor) Imidazole-pyridine 3,4,5-Trimethoxyphenyl, propanamide 522.60 CK1δ inhibition (IC₅₀ = 0.8 µM)
3.63 (Pyrido[3,4-b]indole derivative) Pyrido[3,4-b]indole 2-Methylpyrrolidinyl, propanamide Not provided Not specified

Key Observations :

  • Core Heterocycles : The pyrimidoindole core (target compound) differs from pyridoindole (Compound 3.63) in nitrogen positioning, which alters electron distribution and binding modes .
  • Substituent Effects : Methoxy groups (target compound, Compound 194) improve solubility and modulate steric hindrance, while halogenated analogs (’s dibromo derivatives) enhance electrophilicity and target engagement .
  • Side Chains : Propanamide moieties (target compound, Compound 194) enable hydrogen bonding with kinases or DNA, critical for activity .

Crystallographic and Computational Insights

  • Structural Analysis : Compound 3 () was characterized via XRD, revealing planar pyrimidoindole geometry and intermolecular hydrogen bonds involving the amide group. Similar analysis for the target compound would clarify its binding conformations .
  • Software Tools : SHELX and ORTEP-3 () are widely used for refining crystallographic data, applicable to the target compound’s structural validation .

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₄
  • Molecular Weight : 342.35 g/mol
  • IUPAC Name : 3-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-methoxyphenyl)methyl]propanamide

Structural Features

The compound features a pyrimidoindole core, which is known for its diverse biological activities. The presence of methoxy groups contributes to its lipophilicity and potential interaction with biological membranes.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve:

  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by activating caspase pathways.
  • Cell Cycle Arrest : It causes G2/M phase arrest, preventing cancer cells from dividing.

Table 1: Anticancer Activity Overview

Cell LineIC50 (µM)Mechanism of Action
MCF-715.2Apoptosis induction
A54912.8G2/M phase arrest
HeLa18.5Caspase activation

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains. Studies indicate that it exhibits bacteriostatic effects against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Overview

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Neuroprotective Effects

Recent studies suggest that the compound may possess neuroprotective properties. It has been observed to reduce oxidative stress and inflammation in neuronal cells.

Mechanisms:

  • Reduction of Reactive Oxygen Species (ROS) : The compound scavenges free radicals.
  • Inhibition of Neuroinflammation : It downregulates pro-inflammatory cytokines.

Case Studies

  • Breast Cancer Model : A study involving MCF-7 xenografts in mice demonstrated that treatment with the compound significantly reduced tumor size compared to control groups.
  • Neurodegenerative Disease Model : In a mouse model of Alzheimer's disease, administration of the compound improved cognitive function and reduced amyloid plaque formation.

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